2-(4-phenylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-(4-phenylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and an acetamide moiety linked to an isopropyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Phenyl Substitution: The piperazine ring is then substituted with a phenyl group through a nucleophilic aromatic substitution reaction using phenyl halides.
Acetamide Formation: The acetamide moiety is introduced by reacting the substituted piperazine with acetic anhydride or acetyl chloride.
Isopropyl-Substituted Phenyl Ring: The final step involves the coupling of the acetamide derivative with 4-isopropylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-phenylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the phenyl rings.
Scientific Research Applications
2-(4-phenylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperazine ring can mimic the structure of neurotransmitters, allowing it to bind to receptor sites and modulate their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-phenylpiperazin-1-yl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
2-(4-phenylpiperazin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific structural features, such as the isopropyl-substituted phenyl ring and the acetamide linkage. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-17(2)18-8-10-19(11-9-18)22-21(25)16-23-12-14-24(15-13-23)20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHUDVRMCIVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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